

X-ray crystallographic analysis of "Acetamide, 2cyano-2-nitro-" derivatives

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Compound of Interest

Compound Name: Acetamide, 2-cyano-2-nitro
Cat. No.: B15350883

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Comparative Crystallographic Analysis of Cyano-Nitro Acetamide Analogs

A detailed guide to the structural and experimental aspects of N'-Cyano-N,N'-dimethyl-4-nitrobenzohydrazide and 2-Cyano-2-isonitrosoacetamide, serving as analogs for cyano-nitro acetamide derivatives.

This guide provides a comparative overview of the X-ray crystallographic analysis of two compounds structurally related to "**Acetamide, 2-cyano-2-nitro-**" derivatives: N'-Cyano-N,N'-dimethyl-4-nitrobenzohydrazide and the co-crystal of 2-Cyano-2-isonitrosoacetamide with 3,4-dimethylpyrazole. Due to the limited availability of detailed public crystallographic data for simple 2-cyano-2-nitroacetamide derivatives, these analogs have been selected to provide insights into the structural effects of the cyano and nitro/isonitroso groups on the molecular geometry and crystal packing.

This document is intended for researchers, scientists, and professionals in the field of drug development and materials science who are interested in the solid-state properties of small organic molecules containing both cyano and nitro functional groups.

Crystallographic Data Comparison

The following tables summarize the key crystallographic data for the two analog compounds, allowing for a direct comparison of their solid-state structures.



Table 1: Crystal Data and Structure Refinement for Analog Compounds.

Parameter	N'-Cyano-N,N'-dimethyl-4- nitrobenzohydrazide[1]	2-Cyano-2- isonitrosoacetamide–3,4- dimethylpyrazole (1/1)[2]
Chemical Formula	C10H10N4O3	C3H3N3O2·C5H8N2
Formula Weight	234.22	209.21
Crystal System	Orthorhombic	Monoclinic
Space Group	P212121	P21/C
a (Å)	8.1974(6)	7.989(2)
b (Å)	10.6696(7)	17.004(5)
c (Å)	12.9766(8)	7.428(2)
α (°)	90	90
β (°)	90	107.49(3)
γ (°)	90	90
Volume (ų)	1134.5(1)	960.4(5)
Z	4	4
Temperature (K)	123	293(2)
Radiation (λ, Å)	Μο Κα (0.71073)	Μο Κα (0.71073)
R-factor (%)	4.1	4.3

Table 2: Selected Bond Lengths (Å) and Angles (°) for Analog Compounds.



Feature	N'-Cyano-N,N'-dimethyl-4- nitrobenzohydrazide[1]	2-Cyano-2- isonitrosoacetamide[2]
C-CN Bond Length	C2-C3: 1.465(3)	C1-C2: 1.438(2)
C≡N Bond Length	C3-N3: 1.140(5)	C2-N2: 1.144(2)
C-NO ₂ /C=NOH	C7-N4: 1.476(3)	C1-N1: 1.308(2)
N-O (nitro/oxime)	N4-O2: 1.222(3), N4-O3: 1.225(3)	N1-O1: 1.308(2)
C-C-N Angle	C2-C3-N3: 176.5(2)	C1-C2-N2: 178.1(2)
C-C-NO ₂ /C-C=N Angle	C6-C7-N4: 118.9(2), C8-C7- N4: 119.0(2)	N1-C1-C2: 113.2(1)

Experimental Protocols

The methodologies employed for the synthesis and X-ray crystallographic analysis of the featured compounds are detailed below.

Synthesis and Crystallization

N'-Cyano-N,N'-dimethyl-4-nitrobenzohydrazide: This compound was synthesized in a two-step procedure. Single crystals suitable for X-ray diffraction were obtained by dissolving 5 mg of the compound in approximately 100 μ L of chloroform, followed by the addition of 400–500 μ L of cyclohexane. The slow evaporation of chloroform yielded the crystals.[1]

2-Cyano-2-isonitrosoacetamide: This compound was prepared by the nitrosation of cyanoacetamide.[2] For the co-crystal, the material is reported to be stable when exposed to ambient air for months and is neither volatile, hygroscopic nor efflorescent.[2]

X-ray Data Collection and Structure Refinement

N'-Cyano-N,N'-dimethyl-4-nitrobenzohydrazide: Crystallographic data were collected using a Bruker–Nonius Apex-X8 CCD-diffractometer with Mo-K α radiation (λ = 0.71073 Å) at 123 K. The structure was solved by direct methods using SHELXS-97 and refined against F² on all data by full-matrix least-squares refinements using the SHELXL program suite.[1]

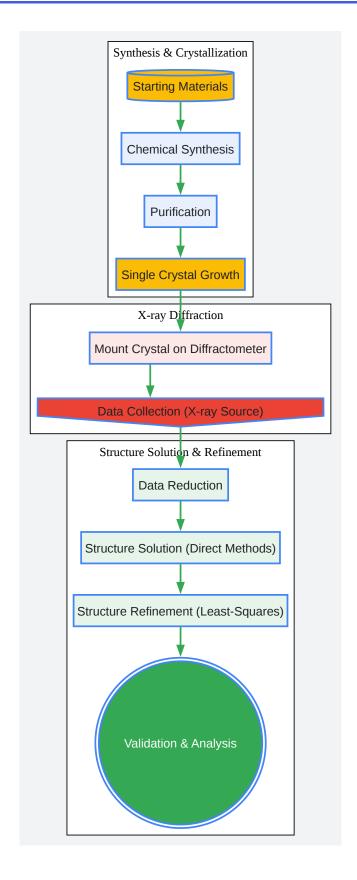


2-Cyano-2-isonitrosoacetamide–3,4-dimethylpyrazole (1/1): Data collection was performed on a Bruker APEX-II CCD diffractometer with Mo-K α radiation (λ = 0.71073 Å) at 293(2) K. The structure was solved by direct methods and refined by full-matrix least-squares on F².

Visualizations

The following diagrams illustrate the experimental workflow for X-ray crystallography and the logical relationship of the selected analog compounds to the target class of molecules.

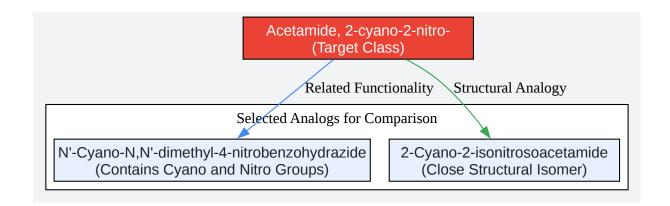




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Caption: General workflow for X-ray crystallographic analysis.





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References

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- 2. 2-Cyano-2-isonitrosoacetamide—3,4-dimethylpyrazole (1/1): a co-crystal of two molecules with agrochemical activities PMC [pmc.ncbi.nlm.nih.gov]
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